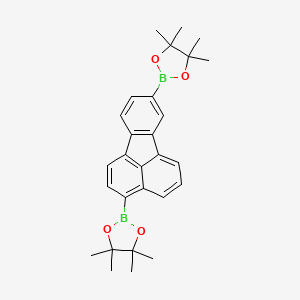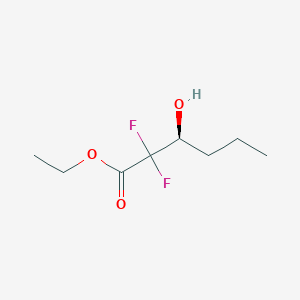
Ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate is an organic compound belonging to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate typically involves the esterification of 2,2-difluoro-3-hydroxyhexanoic acid with ethanol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:
2,2-difluoro-3-hydroxyhexanoic acid+ethanolH2SO4ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate+water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized acid catalysts can also be employed to facilitate the esterification process and allow for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-3-oxohexanoate or 2,2-difluoro-3-carboxyhexanoate.
Reduction: Formation of ethyl (3S)-2,2-difluoro-3-hydroxyhexanol.
Substitution: Formation of compounds with substituted fluorine atoms, such as 2,2-difluoro-3-methoxyhexanoate.
Scientific Research Applications
Ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-3-hydroxybutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2,2-difluoro-3-hydroxyheptanoate: Similar structure but with a longer carbon chain.
Ethyl 2,2-difluoro-3-hydroxyhexanoate: Lacks the stereochemistry present in ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The presence of two fluorine atoms also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation .
Properties
CAS No. |
191917-77-8 |
|---|---|
Molecular Formula |
C8H14F2O3 |
Molecular Weight |
196.19 g/mol |
IUPAC Name |
ethyl (3S)-2,2-difluoro-3-hydroxyhexanoate |
InChI |
InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
NUOZKBCLQMTSRN-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@H](C(C(=O)OCC)(F)F)O |
Canonical SMILES |
CCCC(C(C(=O)OCC)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


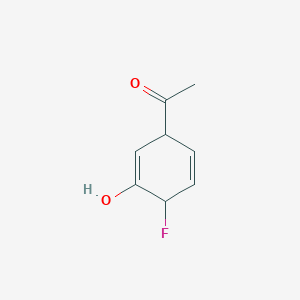

![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
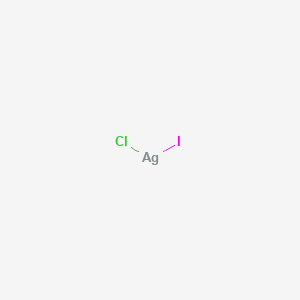
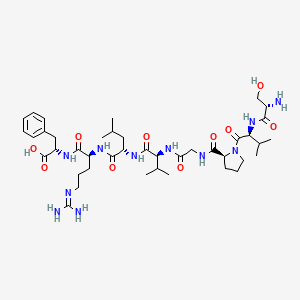
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
